Procaine Hydrochloride Procaine Hydrochloride Procaine hydrochloride is an organic molecular entity.
Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
PROCAINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.
Procaine is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. Procaine has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.
See also: Procaine (has active moiety); Epinephrine; procaine hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 51-05-8
VCID: VC20742326
InChI: InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
SMILES: Array
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol

Procaine Hydrochloride

CAS No.: 51-05-8

Cat. No.: VC20742326

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

Procaine Hydrochloride - 51-05-8

Specification

Description Procaine hydrochloride is an organic molecular entity.
Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
PROCAINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.
Procaine is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. Procaine has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.
See also: Procaine (has active moiety); Epinephrine; procaine hydrochloride (component of) ... View More ...
CAS No. 51-05-8
Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride
Standard InChI InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
Standard InChI Key HCBIBCJNVBAKAB-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
Appearance Powder
Melting Point 155.5 °C

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